Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)-
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Overview
Description
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- is a complex organic compound known for its vibrant color properties. It is often used in industrial applications, particularly as a dye or pigment due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- typically involves a multi-step process. The initial step often includes the nitration of chlorobenzene to form 2-chloro-4,6-dinitrophenol. This is followed by a diazotization reaction where the nitro compound is converted into a diazonium salt. The diazonium salt then undergoes a coupling reaction with 1-naphthylamine to form the azo compound. Finally, the azo compound is reacted with ethanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Products can include various oxidized forms of the original compound.
Reduction: Major products include the corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy due to its intense color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.
Comparison with Similar Compounds
Similar Compounds
Disperse Brown 1: Ethanol, 2,2’-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis.
Disperse Orange 5: Ethanol, 2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]methylamino]-.
Uniqueness
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
57119-91-2 |
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Molecular Formula |
C20H18ClN5O6 |
Molecular Weight |
459.8 g/mol |
IUPAC Name |
2-[2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H18ClN5O6/c21-16-11-13(25(28)29)12-19(26(30)31)20(16)24-23-18-6-5-17(22-7-9-32-10-8-27)14-3-1-2-4-15(14)18/h1-6,11-12,22,27H,7-10H2 |
InChI Key |
SBAGGPLWENQGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCOCCO |
Origin of Product |
United States |
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